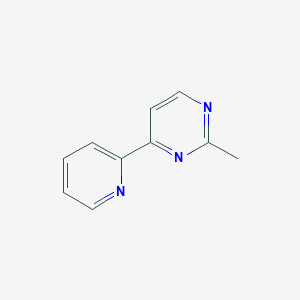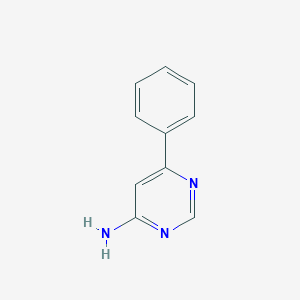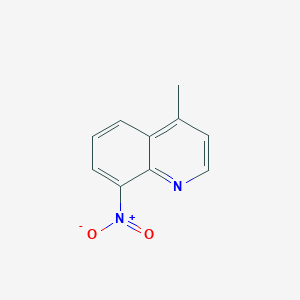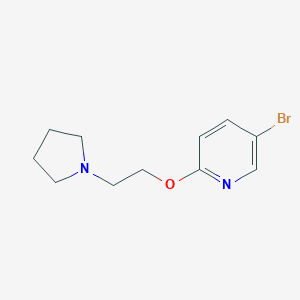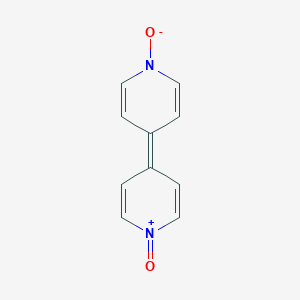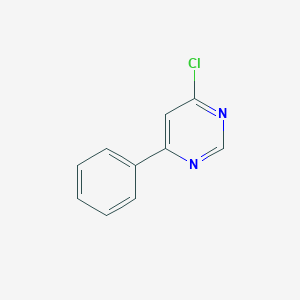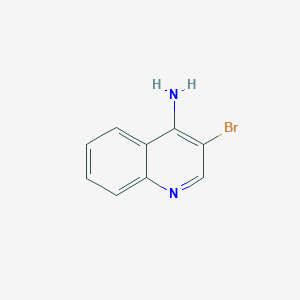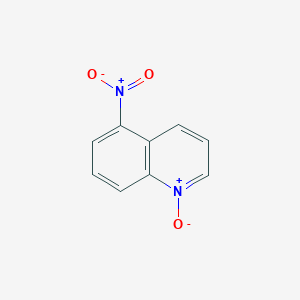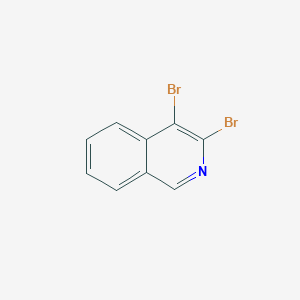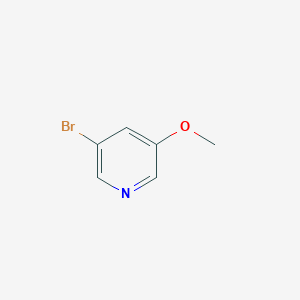
3-溴-5-甲氧基吡啶
概述
描述
3-Bromo-5-methoxypyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the empirical formula C6H6BrNO and a molecular weight of 188.02 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methoxypyridine can be represented by the SMILES stringCOC1=CN=CC(Br)=C1 . This indicates that the molecule consists of a pyridine ring with a bromine atom and a methoxy group attached at the 3rd and 5th positions, respectively. Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-5-methoxypyridine are not detailed in the search results, it is noted that this compound can be used as a biochemical reagent in life science related research .Physical And Chemical Properties Analysis
3-Bromo-5-methoxypyridine is a white to yellow low melting solid . It has a density of 1.530±0.06 g/cm3, a melting point of 31-35 °C, and a boiling point of 212.2±20.0 °C . The compound also has a molar refractivity of 38.7±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 122.8±3.0 cm3 .科学研究应用
合成功能化吡啶和双环δ-内酰胺:3-溴-5-甲氧基吡啶用于合成5-功能化的2-甲氧基吡啶,进一步转化为双环δ-内酰胺。这个过程涉及镁“酸”络合物作为关键试剂,并展示了该化合物在复杂有机合成过程中的作用(Sośnicki, 2009)。
2,3-吡啶亚前体:它作为取代的2,3-吡啶的实用前体,是有机化学中的一个活性中间体。这种衍生物与某些呋喃具有区域选择性反应,展示了它在有针对性的有机合成中的实用性(Walters, Carter, & Banerjee, 1992)。
硝化研究:研究表明,3-溴-5-甲氧基吡啶在硝化过程中独特地反应,产生特定的硝基衍生物。这表明了它的选择性反应性,在设计特定化学反应中有用(Hertog, Ammers, & Schukking, 2010)。
合成药理活性化合物:它在合成多巴胺和5-羟色胺受体拮抗剂方面起着重要作用,突显了它在药物化学和药物开发中的重要性(Hirokawa, Horikawa, & Kato, 2000)。
材料科学应用:其衍生物已被用于合成具有潜在应用于光动力疗法治疗癌症的新锌酞菁化合物,展示了它在新型治疗剂开发中的作用(Pişkin, Canpolat, & Öztürk, 2020)。
安全和危害
作用机制
Target of Action
It is known that this compound is used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic molecules depending on the specific reaction.
Mode of Action
The mode of action of 3-Bromo-5-methoxypyridine involves its interaction with other molecules in a chemical reaction. The bromine atom in the compound is highly reactive and can participate in various types of reactions, such as coupling reactions . The methoxy group (-OCH3) can also influence the reactivity of the pyridine ring, potentially affecting the outcome of the reaction .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura coupling, a common reaction involving organoboron compounds, is environmentally benign and has a broad application due to its mild and functional group tolerant reaction conditions .
Pharmacokinetics
It’s known that the compound has a molecular weight of 18802 , which could influence its absorption and distribution. Its solubility, stability, and reactivity would also play a role in its pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of 3-Bromo-5-methoxypyridine are largely dependent on the specific chemical reactions it participates in. As a reagent in organic synthesis, it can contribute to the formation of a wide variety of organic compounds . It’s important to note that this compound can cause skin and eye irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-methoxypyridine. For instance, the presence of other reagents, the temperature, and the pH can all affect the course of the chemical reactions it participates in . Additionally, safety measures should be taken to prevent its combustion and the development of hazardous gases .
属性
IUPAC Name |
3-bromo-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWUIWQMJFAWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355758 | |
| Record name | 3-Bromo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxypyridine | |
CAS RN |
50720-12-2 | |
| Record name | 3-Bromo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-Bromo-5-methoxypyridine be used to synthesize complex molecules?
A1: Yes, 3-Bromo-5-methoxypyridine acts as a versatile building block in organic synthesis. Research demonstrates its utility in synthesizing tetrahydroindolizidines, a class of compounds found in many bioactive alkaloids. [] Specifically, 3-Bromo-5-methoxypyridine reacts with tert-butyl diazoacetate and a 3-alkenyloxindole in the presence of an iron(III) catalyst to produce the desired tetrahydroindolizidine in good yield (83%). [] This reaction proceeds through a catalytic cycle involving the formation of a pyridinium ylide intermediate. []
Q2: How does the presence of a methoxy group at the 5-position influence the reactivity of 3-Bromo-5-methoxypyridine in nitration reactions?
A2: Interestingly, the 5-methoxy group in 3-Bromo-5-methoxypyridine directs nitration to the 6-position. [] This regioselectivity contrasts with the behavior of other substituted pyridine N-oxides, where nitration typically occurs at the 4-position. [] This difference highlights the significant impact of substituent position on the reactivity of pyridine N-oxides.
Q3: Can 3-Bromo-5-methoxypyridine participate in metal-catalyzed coupling reactions?
A3: Yes, 3-Bromo-5-methoxypyridine readily undergoes the Mizoroki-Heck reaction with fluorous alkenes. [] This palladium-catalyzed coupling reaction allows for the introduction of fluorous chains onto the pyridine ring, providing access to potentially valuable fluorinated building blocks. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


